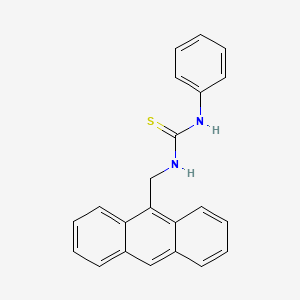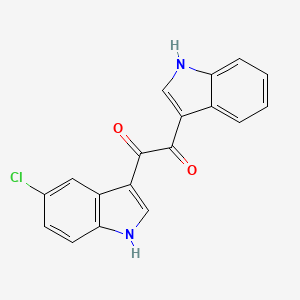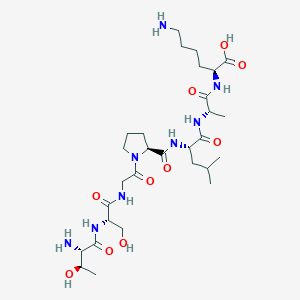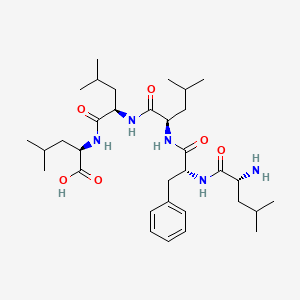
2-Hexynoic acid, pentafluorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexynoic acid, pentafluorophenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is characterized by the presence of a pentafluorophenyl group attached to the ester of 2-hexynoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, pentafluorophenyl ester typically involves the reaction of 2-hexynoic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexynoic acid+PentafluorophenolDCC2-Hexynoic acid, pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexynoic acid, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of amides or other derivatives.
Hydrolysis: The ester can be hydrolyzed to yield 2-hexynoic acid and pentafluorophenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
2-Hexynoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Aplicaciones Científicas De Investigación
2-Hexynoic acid, pentafluorophenyl ester has several applications in scientific research:
Chemistry: Used in peptide synthesis for the formation of amide bonds.
Biology: Employed in the conjugation of biomolecules, such as attaching fluorophores to proteins.
Medicine: Utilized in drug development for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexynoic acid, pentafluorophenyl ester primarily involves its reactivity towards nucleophiles. The pentafluorophenyl group is an excellent leaving group, which facilitates nucleophilic substitution reactions. The ester bond is cleaved, and the nucleophile forms a new bond with the carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
Succinimidyl Esters: Similar in their use for amide bond formation but more prone to hydrolysis.
N-Hydroxysuccinimide (NHS) Esters: Also used in bioconjugation but less stable than pentafluorophenyl esters.
Benzotriazolyl Esters: Another class of active esters used in peptide synthesis.
Uniqueness
2-Hexynoic acid, pentafluorophenyl ester is unique due to its high reactivity and stability compared to other esters. The presence of the pentafluorophenyl group makes it less susceptible to hydrolysis, providing an advantage in various synthetic applications.
Propiedades
Número CAS |
201009-31-6 |
|---|---|
Fórmula molecular |
C12H7F5O2 |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) hex-2-ynoate |
InChI |
InChI=1S/C12H7F5O2/c1-2-3-4-5-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h2-3H2,1H3 |
Clave InChI |
NJGJEZIQYXMBRB-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)


![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)

![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)




